molecular formula C12H10FN5S B2353794 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-30-6

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2353794
CAS No.: 1060203-30-6
M. Wt: 275.31
InChI Key: VBZQGQMWAOEGSI-UHFFFAOYSA-N
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Description

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid under cyclization conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.

    4-fluorobenzyl derivatives: Compounds with the 4-fluorobenzyl group also show comparable chemical reactivity and biological properties.

Uniqueness

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the combination of the triazole and pyrimidine rings with the 4-fluorobenzylthio group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

7-[(4-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5S/c1-18-11-10(16-17-18)12(15-7-14-11)19-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZQGQMWAOEGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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